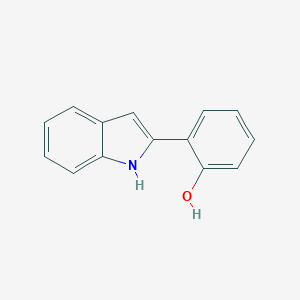

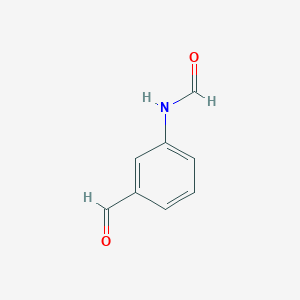

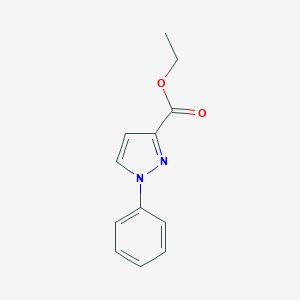

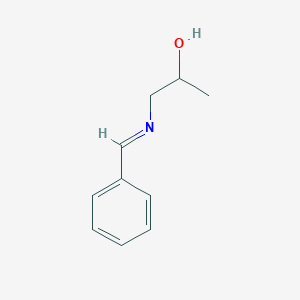

N-(3-Formylphenyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Formylphenyl)formamide” is also known as Formanilide, Carbanilaldehyde, Formamidobenzene, N-Formylaniline, N-Phenylformamide, and Phenyl formamide . It is an amide derived from formic acid . It is a colorless liquid which is miscible with water and has an ammonia-like odor .

Synthesis Analysis

Formamide can be synthesized from CO2 and H2O with Nickel−Iron Nitride Heterostructures under Mild Hydrothermal Conditions . Another method for the synthesis of formamide is through the electrosynthesis of formamide from carbon monoxide and nitrite on a Ru-dispersed Cu nanocluster catalyst . A different approach for the synthesis of formamide is through Borinic Acid Catalysed Transamidation .Molecular Structure Analysis

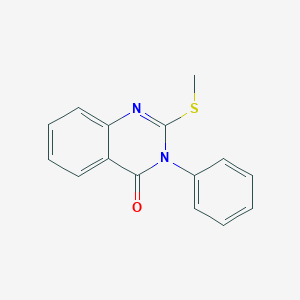

The molecular structure of “N-(3-Formylphenyl)formamide” can be represented by the formula C7H7NO . The structure of the hydrogen-bond (H-bond) network in mixtures of formamide (FA) and methanol (MeOH) across the entire composition range has been explored using molecular dynamics simulations .Chemical Reactions Analysis

Formamide can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes . It can undergo various chemical reactions, including the N-formylation of amines using NaBH(OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C . It can also participate in the hydrogen-bond network in mixtures of formamide and methanol .Physical And Chemical Properties Analysis

Formamide is a colorless liquid which is miscible with water and has an ammonia-like odor . It has a molecular weight of 121.1366 . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .Safety And Hazards

Formamide should not be released into the environment . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . If ingested, do not induce vomiting and call a physician or poison control center immediately . If inhaled, remove to fresh air and give artificial respiration .

Propiedades

IUPAC Name |

N-(3-formylphenyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-6H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXQNKVYBUDTOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Formylphenyl)formamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)